6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one
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Overview
Description
6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one, commonly known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is used as an antidepressant and anxiolytic drug. Moclobemide was first introduced in Europe in 1991, and since then, it has been used in many countries for the treatment of depression and anxiety disorders.
Mechanism of Action
Moclobemide works by inhibiting the enzyme monoamine oxidase A (MAO-A). MAO-A is responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Moclobemide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
Moclobemide has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Moclobemide has been shown to have a low incidence of side effects compared to other antidepressants.
Advantages and Limitations for Lab Experiments
Moclobemide has several advantages for lab experiments. It has a low incidence of side effects, which makes it a safe drug to use in animal studies. Moclobemide is also a reversible inhibitor of MAO-A, which means that its effects are temporary and can be easily reversed. However, Moclobemide has limitations in terms of its selectivity for MAO-A. It also has a short half-life, which means that it needs to be administered multiple times a day.
Future Directions
There are several future directions for the study of Moclobemide. One direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to study its effects on neuroplasticity and synaptic plasticity. Finally, there is a need for further research on the selectivity of Moclobemide for MAO-A and its potential interactions with other drugs.
Synthesis Methods
Moclobemide is synthesized by reacting 4-methoxybenzylamine with 2-chloro-4,5-dimethoxybenzoic acid to form 2-(4-methoxybenzyl)-4,5-dimethoxybenzoic acid. This compound is then reacted with thionyl chloride and triethylamine to form 2-(4-methoxybenzyl)-4,5-dimethoxybenzoyl chloride. Finally, the benzoxazine ring is formed by reacting the benzoyl chloride with 2-aminoethanol.
Scientific Research Applications
Moclobemide has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in the treatment of major depressive disorder, social anxiety disorder, and panic disorder. Moclobemide has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(19-10-13-3-6-15(22-2)7-4-13)14-5-8-17-16(9-14)20-18(21)11-23-17/h3-9,12,19H,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBHUPVRLLIHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC(=O)N2)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one |
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